molecular formula Unknown B1579152 LY3007113

LY3007113

カタログ番号 B1579152
分子量: 0.0
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

Dual Kinase and BET-Bromodomain Inhibition

LY294002, closely related to LY3007113, is identified as a dual kinase and BET-bromodomain inhibitor. This compound inhibits the BET bromodomain proteins BRD2, BRD3, and BRD4, structurally unrelated to phosphoinositide 3-kinase (PI3K). Its dual inhibition suggests potential applications in targeting diverse signaling pathways in cancer research (Dittmann et al., 2014).

Sensitization to Apoptosis in Cancer Cells

Research on LY303511 (an analogue of LY3007113) demonstrated its role in increasing reactive oxygen species (ROS) production and sensitizing cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This highlights its potential in enhancing cancer cell sensitivity to apoptosis, a key area in cancer treatment (Tucker-Kellogg et al., 2012).

Role in Leukemia Cell Invasion and Migration

LY294002, similar to LY3007113, was found to suppress leukemia cell invasion and migration through the up-regulation of early growth response gene 1 (Egr-1), independent of its PI3K-Akt inhibitory activity. This finding adds a new dimension to its anticancer properties, particularly in leukemia (Liu et al., 2008).

Enhancement of TRAIL Sensitivity in Neuroblastoma Cells

LY303511 is shown to increase TRAIL sensitivity in neuroblastoma cells via hydrogen peroxide-mediated activation of mitogen-activated protein kinases and up-regulation of death receptors. This suggests its potential application in enhancing the apoptotic sensitivity of neuroblastoma cells, which are often resistant to chemotherapy (Shenoy et al., 2009).

Inhibition of RAF Isoforms in Mutant Cancers

LY3009120, another compound related to LY3007113, inhibits RAF isoforms and active dimers, showing anti-tumor activities in RAS or BRAF mutant cancers. Its ability to target various forms of RAF dimers with minimal paradoxical activation highlights its potential in cancer therapeutics (Peng et al., 2015).

特性

分子式

Unknown

分子量

0.0

IUPAC名

Unknown

外観

Solid powder

純度

>98%

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

LY3007113;  LY-3007113;  LY 3007113.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。